Hydroquinine

Description

Properties

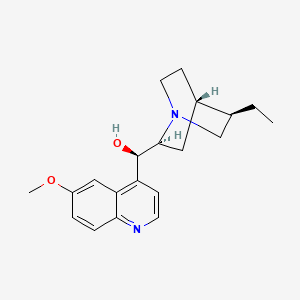

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOQGZACKSYWCH-WZBLMQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878516 | |

| Record name | (-)-Dihydroquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Hydroquinine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

522-66-7, 23495-98-9, 1435-55-8 | |

| Record name | (-)-Dihydroquinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8α,9R)-(±)-10,11-Dihydro-6′-methoxycinchonan-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23495-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroquinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroquinine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Dihydroquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroquinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroquinidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROQUININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31J3Q51T6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Hydroquinone

A Note on Nomenclature: The query specified "Hydroquinine," which is a less common dithis compound, an alkaloid related to quinine. However, based on the provided context and the overwhelming relevance of the search results, this guide focuses on the widely studied and industrially significant compound, Hydroquinone .

Core Chemical Identity

Hydroquinone, systematically named benzene-1,4-diol , is an aromatic organic compound and a major metabolite of benzene. It belongs to the class of phenols, characterized by a benzene ring substituted with two hydroxyl (-OH) groups in the para position. Its chemical formula is C₆H₆O₂ [1][2][3]. The planar structure of the benzene ring and the presence of the two hydroxyl groups are central to its chemical reactivity and biological activity. Hydroquinone is a white, granular solid under standard conditions[4].

Molecular and Spectroscopic Data

The structural integrity and purity of hydroquinone can be confirmed through various spectroscopic techniques. The key identifying features in each spectrum are a direct consequence of its molecular structure.

-

¹H NMR Spectroscopy: In a deuterated solvent like DMSO-d₆, the ¹H NMR spectrum of hydroquinone is characterized by two main signals. A singlet for the four aromatic protons, due to the symmetry of the molecule, and a signal for the two hydroxyl protons. The exact chemical shifts can vary depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum in DMSO-d₆ typically shows two distinct signals for the carbon atoms of the benzene ring: one for the two carbons bonded to the hydroxyl groups and another for the four carbons bonded to hydrogen atoms[5].

-

FTIR Spectroscopy: The Fourier-transform infrared (FTIR) spectrum of hydroquinone displays characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the hydroxyl groups. Bands in the aromatic region (around 1500-1600 cm⁻¹ and 1400-1500 cm⁻¹) are indicative of the C=C stretching of the benzene ring. A strong C-O stretching band is typically observed around 1200-1250 cm⁻¹.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum of hydroquinone shows a prominent molecular ion peak (M⁺) at m/z 110, corresponding to its molecular weight.

Physicochemical Properties

The physical and chemical properties of hydroquinone are crucial for its application in various fields, from photography to dermatology. A summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Formula | C₆H₆O₂ |

| Molecular Weight | 110.11 g/mol |

| IUPAC Name | Benzene-1,4-diol |

| CAS Number | 123-31-9 |

| Melting Point | 172-175 °C |

| Boiling Point | 285 °C |

| Density | 1.3 g/cm³ |

| pKa | 9.9 |

| Solubility in Water | 5.9 g/100 mL (15 °C) |

| Solubility in Ethanol | Soluble |

| Appearance | White crystalline solid |

Experimental Protocols

Synthesis of Hydroquinone via Oxidation of Aniline

This laboratory-scale synthesis involves the oxidation of aniline to p-benzoquinone, followed by its reduction to hydroquinone.

Materials:

-

Aniline

-

Manganese dioxide (MnO₂)

-

Sulfuric acid (H₂SO₄)

-

Water

-

Iron powder (Fe)

-

Benzene

-

Sodium dichromate (for an alternative oxidation step)

Procedure:

-

Oxidation of Aniline: In a round-bottom flask, a solution of aniline in dilute sulfuric acid is prepared. The flask is cooled in an ice bath. Manganese dioxide is added portion-wise with constant stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The resulting p-benzoquinone is then isolated by steam distillation.

-

Reduction of p-Benzoquinone: The crude p-benzoquinone is suspended in water acidified with a small amount of sulfuric acid. Iron powder is gradually added to the stirred suspension. The reaction is exothermic and the mixture is stirred until the yellow color of the quinone disappears, indicating the formation of hydroquinone. The hot solution is then filtered to remove the remaining iron and iron salts.

-

Purification: The filtrate is cooled to crystallize the hydroquinone. The crystals are collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from water or a suitable organic solvent.

Quantitative Analysis of Hydroquinone by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the determination of hydroquinone in cosmetic creams.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Reversed-phase C18 column

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydroquinone reference standard

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm membrane filters

Procedure:

-

Preparation of Mobile Phase: A mixture of methanol and water (e.g., 30:70 v/v) is prepared. The pH may be adjusted to a specific value (e.g., pH 5.0) using a suitable buffer. The mobile phase is filtered through a 0.45 µm membrane filter and degassed.

-

Preparation of Standard Solutions: A stock solution of hydroquinone is prepared by accurately weighing a known amount of the reference standard and dissolving it in the mobile phase. A series of standard solutions of different concentrations are prepared by diluting the stock solution.

-

Preparation of Sample Solution: A known weight of the cosmetic cream is accurately measured and dissolved in a suitable solvent (e.g., methanol or the mobile phase). The solution is sonicated to ensure complete dissolution of hydroquinone and then diluted to a known volume. The solution is filtered through a 0.45 µm membrane filter before injection.

-

Chromatographic Conditions: The HPLC system is equilibrated with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). The UV detector is set to a wavelength of 295 nm.

-

Analysis: Equal volumes (e.g., 20 µL) of the standard solutions and the sample solution are injected into the chromatograph. The retention time and peak area of hydroquinone are recorded.

-

Quantification: A calibration curve is constructed by plotting the peak areas of the standard solutions against their concentrations. The concentration of hydroquinone in the sample is determined from the calibration curve.

Mechanism of Action: Tyrosinase Inhibition

Hydroquinone's primary mechanism of action as a skin-lightening agent is the inhibition of tyrosinase, the key enzyme in melanogenesis (the production of melanin)[1][6]. This pathway is crucial for professionals in drug development for dermatological applications.

Caption: Tyrosinase inhibition by hydroquinone in melanocytes.

The diagram illustrates that within the melanocyte, the enzyme tyrosinase catalyzes the conversion of tyrosine to L-DOPA and subsequently to dopaquinone, a precursor to melanin. Hydroquinone exerts its effect by inhibiting tyrosinase, thereby blocking the production of melanin and leading to a lighter skin tone[1][6].

Conclusion

Hydroquinone's simple yet reactive chemical structure underpins its diverse applications. For researchers and professionals in drug development, a thorough understanding of its physicochemical properties, synthesis, analytical methods, and mechanism of action is fundamental. While effective, particularly in dermatology, its use is also associated with potential toxicity, necessitating careful formulation and regulation. The information provided in this guide serves as a foundational reference for the continued study and application of this important chemical compound.

References

- 1. What is the mechanism of Hydroquinone? [synapse.patsnap.com]

- 2. Process for producing hydroquinone and derivates | TREA [trea.com]

- 3. Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H2O2 | MDPI [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. biofor.co.il [biofor.co.il]

An In-Depth Technical Guide on the Discovery and History of Hydroquinine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroquinine, also known as dithis compound, is a naturally occurring cinchona alkaloid found alongside its more famous counterpart, quinine, in the bark of the Cinchona tree. While often present in smaller quantities, its discovery and characterization were significant milestones in the understanding of cinchona chemistry. This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into this compound, from its initial identification to its structural elucidation and synthesis. The document details the historical experimental protocols used for its isolation and characterization, presents available quantitative data in a structured format, and illustrates the logical progression of its scientific understanding through diagrams.

Discovery and Early History

The discovery of this compound is credited to the German chemist Dr. Oswald Hesse , a pivotal figure in the research of cinchona alkaloids. In 1882 , Hesse published his findings in the prestigious journal Justus Liebigs Annalen der Chemie, where he described a new alkaloid that he had isolated from cinchona bark. He named this compound "Hydrochinin" (this compound).

Hesse's work was part of a broader effort in the 19th century to isolate and characterize the various active principles of cinchona bark, which had been used for centuries to treat malaria. He noted that this compound was present in the mother liquors from which quinine sulfate had been crystallized, indicating its close chemical relationship and similar solubility properties to quinine.

Initial investigations by Hesse established that this compound had a chemical formula of C₂₀H₂₆N₂O₂ and was an isomer of hydrocinchonidine. He observed that it formed crystalline salts and exhibited properties distinct from quinine, notably in its optical rotation.

Structural Elucidation and Relationship to Quinine

The structural relationship between this compound and quinine was a subject of investigation for several decades. It was established that this compound is a dihydro derivative of quinine, meaning it has two additional hydrogen atoms. Specifically, the vinyl group (-CH=CH₂) at the C3 position of the quinuclidine ring in quinine is reduced to an ethyl group (-CH₂CH₃) in this compound.

This structural determination was a culmination of degradation studies and, later, synthetic work. The research of Paul Rabe , another prominent German chemist, was instrumental in confirming the structures of the cinchona alkaloids in the early 20th century. Rabe's extensive work on the total synthesis of quinine and its derivatives provided definitive proof of their molecular architecture. In 1931, Rabe and his colleagues successfully synthesized dithis compound, solidifying the understanding of its structure.

dot

An In-depth Technical Guide to the Physical Properties of Dihydroquinine (DHQ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroquinine (DHQ), also known as this compound, is a cinchona alkaloid closely related to quinine.[1][2] It is an organic compound used as a chiral ligand in asymmetric synthesis, most notably in the Sharpless dihydroxylation.[1][3] This technical guide provides a comprehensive overview of the core physical properties of DHQ, complete with experimental protocols and workflow visualizations to support researchers and drug development professionals.

Core Physical Properties of Dithis compound

The physical characteristics of a compound are critical for its handling, formulation, and application in various scientific contexts. The following tables summarize the key physical properties of Dithis compound.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆N₂O₂ | [1][4][5] |

| Molar Mass | 326.440 g·mol⁻¹ | [1] |

| Appearance | White or almost white, crystalline powder | [2] |

| Melting Point | 172.5 °C | [2] |

| 173–175 °C | [1][6] | |

| 168-176 °C | ||

| Boiling Point | 498.4°C at 760 mmHg | [4] |

| Density | 1.2±0.1 g/cm³ | [4] |

| Optical and Physicochemical Properties | ||

| Specific Optical Rotation ([α]D) | -148° in ethanol | [1][3] |

| -142° in alcohol | [4] | |

| -236° (c = 0.82 in 0.1N H₂SO₄) | [4] | |

| pKa | 5.33 | |

| Water Solubility | Almost insoluble (290 mg/l) | |

| 99.99 mg/L (20 °C) | [4] | |

| Solubility in other solvents | Soluble in methanol, chloroform, and ethanol.[2][7] Freely soluble in acetone, ether, and petroleum ether. Fairly soluble in ammonia water. |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized experimental protocols for measuring the key properties of Dithis compound.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity.[8] A sharp melting point range typically signifies a pure compound, while impurities tend to lower and broaden the melting range.[8][9]

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered Dithis compound is introduced into a thin-walled capillary tube, which is sealed at one end.[8][10] The sample is packed tightly to a height of 1-2 mm.[10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9] This assembly is then placed in a heating bath (e.g., Thiele tube with high-boiling point oil) or a melting point apparatus with a heated metal block.[8][9]

-

Heating and Observation: The heating bath is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[9]

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.[10]

Solubility Determination

The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation and bioavailability. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[11]

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of solid Dithis compound is added to a known volume of the desired solvent in a sealed container.[11]

-

Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[11]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a chemically inert filter.[11]

-

Quantification: The concentration of DHQ in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[11] A calibration curve with standard solutions of known concentrations is used for accurate quantification.

-

Data Reporting: Solubility is typically reported in units of mg/mL or mol/L at the specified temperature.[11]

Optical Rotation Measurement

Optical rotation is a key characteristic of chiral molecules like Dithis compound. It is measured using a polarimeter.

Methodology: Polarimetry

-

Sample Preparation: A solution of Dithis compound is prepared by accurately weighing the compound and dissolving it in a specific solvent (e.g., ethanol) to a known concentration (c, in g/mL).[12][13]

-

Instrument Calibration: The polarimeter is calibrated by measuring the optical rotation of the pure solvent (blank).[14][15]

-

Measurement: The polarimeter sample cell of a known path length (l, in decimeters) is filled with the DHQ solution, ensuring no air bubbles are present.[12][14] The observed optical rotation (α) is measured at a specific temperature and wavelength (typically the sodium D-line, 589.3 nm).[15]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c).[12]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like Dithis compound, it indicates the pH at which the compound is 50% protonated. Potentiometric titration is a common and precise method for pKa determination.[16][17]

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of Dithis compound is prepared at a known concentration (e.g., 1 mM).[16] The solution is made acidic (e.g., pH 1.8-2.0) with a strong acid like HCl.[16]

-

Titration Setup: The solution is placed in a reaction vessel with a magnetic stirrer, and a calibrated pH electrode is immersed in it.[16] The solution is purged with nitrogen to remove dissolved carbon dioxide.[16]

-

Titration: The solution is titrated with a standardized strong base solution (e.g., 0.1 M NaOH), added in small increments.[16]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.[16]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve.[18] The experiment is typically repeated multiple times to ensure accuracy.[16]

References

- 1. Dithis compound - Wikipedia [en.wikipedia.org]

- 2. Dithis compound (DHQ) - Buchler GmbH [buchler-gmbh.com]

- 3. Dithis compound [bionity.com]

- 4. echemi.com [echemi.com]

- 5. Cinchonan-9-ol, 10,11-dihydro-6'-methoxy-, (8α,9R)- [webbook.nist.gov]

- 6. Dithis compound [chemeurope.com]

- 7. Dithis compound | CAS:522-66-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. benchchem.com [benchchem.com]

- 12. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. rudolphresearch.com [rudolphresearch.com]

- 15. digicollections.net [digicollections.net]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Heart of the Fever Tree: A Technical Guide to the Natural Sources and Extraction of Cinchona Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the botanical origins and extraction methodologies of cinchona alkaloids, a class of compounds pivotal to pharmaceutical development and stereoselective chemistry. From the Andean forests to modern industrial processing, we delve into the scientific underpinnings of sourcing and isolating these valuable natural products.

Natural Sources of Cinchona Alkaloids

Cinchona alkaloids are primarily sourced from the bark of trees belonging to the genus Cinchona of the Rubiaceae family. These trees are native to the tropical Andean forests of South America, with a historical and ongoing significance in global health due to their antimalarial properties.[1]

Prominent Cinchona Species

Several species of Cinchona are recognized for their significant alkaloid content. The most commercially important species include:

-

Cinchona pubescens (syn. C. succirubra): Known as red cinchona, this species is widely cultivated and contains a variable mix of the major alkaloids.

-

Cinchona calisaya : Referred to as yellow cinchona, it is historically one of the most important sources of quinine.[2]

-

Cinchona ledgeriana : Often considered a variety of C. calisaya, this species is renowned for its particularly high quinine content, with some cultivars yielding 8% to 13% quinine in the bark.[1]

-

Cinchona officinalis : Known as pale cinchona or Loxa bark, this was the first species to be scientifically described and utilized in Europe.

Geographical Distribution

Native to the Andean mountain ranges of countries like Peru, Ecuador, Colombia, and Bolivia, Cinchona species have been introduced and cultivated in other tropical regions.[1] Large-scale cultivation was historically established in India and Java (Indonesia), leading to the development of hybrids.[1] Today, cultivation also occurs in parts of Africa and other tropical areas.

Alkaloid Content and Composition

The concentration and relative abundance of the four primary cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—vary significantly between species, geographical location, age of the tree, and even the specific part of the bark harvested (trunk vs. root). The total alkaloid content in the bark typically ranges from 5% to 15%.[3]

| Cinchona Species | Total Alkaloid Content (%) | Quinine (%) | Quinidine (%) | Cinchonine (%) | Cinchonidine (%) | Reference |

| C. succirubra | 5 - 7 | Variable | Variable | Variable | Variable | [3] |

| C. calisaya | 4 - 7 | High | Variable | Variable | Variable | [3] |

| C. ledgeriana | 5 - 14 | 8 - 13 | Variable | Variable | Variable | [1][3] |

| C. officinalis | Variable | Variable | Variable | Variable | Variable | |

| Commercial Bark (Ph.Eur. quality) | 4.75 - 5.20 | 1.59 - 1.89 | - | 1.87 - 2.30 | 0.90 - 1.26 | [4] |

Note: The quantitative data for individual alkaloids can be highly variable. The values presented are indicative ranges found in the literature.

Biosynthesis of Cinchona Alkaloids

The biosynthesis of cinchona alkaloids is a complex process that is still being fully elucidated. It follows the general pathway of terpenoid indole alkaloid (TIA) biosynthesis, starting from the precursors tryptamine and secologanin.

A recent significant discovery has revised the understanding of the methoxy group's introduction in quinine and quinidine. It is now understood that this modification occurs early in the pathway, with the hydroxylation and subsequent O-methylation of tryptamine to form 5-methoxytryptamine.[5] This leads to parallel biosynthetic pathways for methoxylated and non-methoxylated alkaloids.

Below is a simplified diagram of the key steps in the cinchona alkaloid biosynthetic pathway.

Caption: Simplified biosynthetic pathway of major cinchona alkaloids.

Extraction of Cinchona Alkaloids

The extraction of cinchona alkaloids from the bark is a multi-step process that has evolved from traditional methods to more efficient and environmentally friendly modern techniques. The general principle involves liberating the alkaloids from their salt forms within the plant matrix and then separating them from other plant constituents.

General Extraction Workflow

The overall process can be summarized in the following stages:

Caption: General workflow for the extraction of cinchona alkaloids.

Experimental Protocols

This protocol outlines a typical laboratory procedure for the extraction of total cinchona alkaloids.

Materials:

-

Powdered cinchona bark (50 g)

-

Ammonia water

-

Milk of lime (calcium hydroxide suspension)

-

Toluene

-

Dilute sulfuric acid

-

Sodium hydroxide solution

-

Activated charcoal

-

Soxhlet apparatus

-

Standard laboratory glassware

Procedure:

-

Moisten 50 g of powdered cinchona bark with ammonia water and let it stand for one hour.

-

Add hot water, and after cooling, add milk of lime. Evaporate the mixture to dryness at a temperature below 60°C.

-

Pack the dried material into a Soxhlet apparatus and extract with toluene for 6 hours.

-

Extract the toluene extract with dilute sulfuric acid with stirring.

-

Separate the acidic aqueous layer and neutralize it to precipitate the crude alkaloid sulfates.

-

Dissolve the crude sulfates in hot water, decolorize with activated charcoal, and recrystallize to obtain the purified alkaloids.

This protocol is based on a patented industrial method for efficient extraction and separation.[6]

Materials:

-

Dried cinchona bark powder (<3% moisture, 60 mesh)

-

5% Sodium hydroxide solution

-

Industrial methanol

-

Concentrated sulfuric acid

-

Dichloroethane

-

Strongly acidic cation exchange resin

-

Ammonia solution

Procedure:

-

Pre-treatment: Soak 2 kg of cinchona bark powder in 5 L of 5% sodium hydroxide solution and sonicate for 1 hour to break the cells. Filter and dry the bark powder.

-

Extraction: Extract the pre-treated powder twice with 16 L of industrial methanol for 3.5 hours each time in a multi-functional extraction tank.

-

Concentration and Acid-Base Extraction: Filter the methanol extract and concentrate it. Disperse the resulting liquid extract in 2 L of water and adjust the pH to 3.5 with concentrated sulfuric acid. Extract once with 1 L of dichloroethane to remove impurities.

-

Ion-Exchange Chromatography: Pass the acidic aqueous solution through a column containing a strongly acidic cation exchange resin to adsorb the alkaloids.

-

Elution: Elute the alkaloids from the resin using a solution of methanol and ammonia.

-

Purification and Separation:

-

Dissolve the eluted alkaloids in 5% sulfuric acid, controlling the pH at 4.

-

Heat the solution to 65°C and decolorize with activated charcoal.

-

Adjust the pH to 6.5 with 10% sodium hydroxide solution to selectively precipitate quinine sulfate.

-

Further increase the pH of the filtrate to ≥10 to precipitate the other alkaloids (cinchonine, quinidine, cinchonidine).

-

The individual alkaloid fractions can be further purified by recrystallization or other chromatographic techniques to achieve purities higher than 99.5%.[6]

-

Modern methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer faster and more efficient extraction with reduced solvent consumption.

-

Microwave-Assisted Extraction (MAE): Optimized conditions for extracting quinine from Cinchona officinalis have been reported as using 65% ethanol at 130°C for 34 minutes, yielding up to 3.93 ± 0.11 mg/g of quinine.[7]

-

Ultrasound-Assisted Extraction (UAE): For the same plant material, optimal UAE conditions were found to be 61% ethanol at 25°C for 15 minutes, with a yield of 2.81 ± 0.04 mg/g of quinine.[7]

Separation and Purification of Individual Alkaloids

The separation of the four major cinchona alkaloids from the crude extract is a critical step due to their structural similarity (diastereomers).

-

Fractional Crystallization: This traditional method relies on the differential solubility of the alkaloid salts in various solvents. For example, quinine sulfate is less soluble and can be selectively precipitated by careful pH adjustment.[8]

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analytical and preparative separation of cinchona alkaloids.[9] Reversed-phase HPLC with C18 columns and acidic mobile phases is common.[9] Supercritical Fluid Chromatography (SFC) has also emerged as a rapid and environmentally friendly alternative for the separation and quantification of these alkaloids.[4]

Conclusion

The extraction and purification of cinchona alkaloids represent a classic example of natural product chemistry that has been refined over centuries. While traditional methods are still relevant, modern techniques offer significant advantages in terms of efficiency, speed, and sustainability. A thorough understanding of the botanical sources, biosynthetic pathways, and extraction chemistry is essential for researchers and professionals involved in the development of pharmaceuticals and fine chemicals derived from this remarkable genus of plants. The ongoing research into the biosynthesis of these alkaloids continues to open new avenues for metabolic engineering and synthetic biology approaches to their production.

References

- 1. Early and Late Steps of Quinine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of the Cinchona alkaloids: late stages of the pathway - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Industrialized production method for efficiently extracting, separating and purifying serial cinchona alkaloid from cinchona bark - Eureka | Patsnap [eureka.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. CN101402634A - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Hydroquinine as a Pseudoenantiomer of Hydroquinidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinine and hydroquinidine are cinchona alkaloids, closely related to their more widely known vinyl-containing counterparts, quinine and quinidine. They are classified as pseudoenantiomers. This designation arises from their stereochemical relationship: they are diastereomers that possess opposite configurations at the two critical chiral centers, C8 and C9, which largely govern their three-dimensional shape and biological activity. Despite being diastereomers, their overall molecular topologies are mirror-image-like, leading to them often exhibiting opposing, or pseudoenantiomeric, effects in chiral recognition processes and biological systems. This guide provides a comprehensive technical overview of the core physicochemical properties, biological activities, and experimental protocols related to this compound and hydroquinidine, highlighting their similarities and differences as pseudoenantiomers.

Data Presentation

Physicochemical Properties

| Property | This compound | Hydroquinidine | References |

| Molecular Formula | C20H26N2O2 | C20H26N2O2 | [1][2] |

| Molecular Weight | 326.43 g/mol | 326.43 g/mol | [1][2] |

| Melting Point | 171-172 °C | 169-172 °C | [1][3] |

| Specific Rotation [α]D | -142° (c=1, EtOH) | +226° (c=2, EtOH) | [1][3] |

| IUPAC Name | (R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | [1][2] |

| CAS Number | 522-66-7 | 1435-55-8 | [1][2] |

Pharmacokinetic Properties

| Parameter | This compound | Hydroquinidine | References |

| Bioavailability | Data not readily available | ~70-80% | [4] |

| Protein Binding | ~90% | ~80-90% | [4] |

| Metabolism | Hepatic | Hepatic | [4] |

| Elimination Half-life | ~11-14 hours | ~7-10 hours | [4] |

| Excretion | Primarily renal | Primarily renal | [4] |

Biological Activities: A Comparative Analysis

This compound and hydroquinidine are primarily recognized for their antiarrhythmic properties, classifying them as Class Ia antiarrhythmic agents.[5][6][7][8] Their principal mechanism of action involves the blockade of fast-inward sodium channels (Nav1.5) in cardiomyocytes.[5][7] This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, prolongs the action potential duration, and increases the effective refractory period, thereby suppressing tachyarrhythmias.

While both pseudoenantiomers share this primary mechanism, subtle differences in their potency and electrophysiological effects have been observed. Comparative studies on their metabolites have shown that both parent compounds and their derivatives exert qualitatively similar but quantitatively different effects on the cardiac action potential.[4] For instance, at a concentration of 50 microM, hydroquinidine and its metabolite showed a less potent effect on the depression of Vmax compared to quinidine and its metabolite.[4]

Beyond their antiarrhythmic effects, cinchona alkaloids, including this compound and hydroquinidine, are extensively used as chiral catalysts and ligands in asymmetric synthesis due to their distinct stereochemical arrangements. Their pseudoenantiomeric nature allows for the selective synthesis of opposite enantiomers of a target molecule.

Experimental Protocols

Synthesis of this compound and Hydroquinidine

Objective: To synthesize this compound and hydroquinidine by catalytic hydrogenation of their parent vinyl compounds, quinine and quinidine, respectively.

Materials:

-

Quinine or Quinidine

-

Ethanol (absolute)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas supply

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

Dissolve quinine (or quinidine) in absolute ethanol in a suitable hydrogenation vessel.

-

Carefully add 10% palladium on carbon catalyst to the solution (typically 5-10% by weight of the starting alkaloid).

-

Seal the vessel and purge with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite or filter paper to remove the palladium catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound (or hydroquinidine).

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Extraction of Cinchona Alkaloids from Bark

Objective: To extract a mixture of cinchona alkaloids, including this compound and hydroquinidine, from cinchona bark.

Materials:

-

Powdered cinchona bark

-

Toluene

-

2M Sodium hydroxide solution

-

0.1M Sulfuric acid

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Mix the powdered cinchona bark with a sufficient volume of 2M sodium hydroxide solution to form a paste.

-

Add toluene to the paste and stir or shake vigorously for several hours to extract the alkaloids into the organic phase.

-

Separate the toluene layer from the solid plant material by filtration or decantation.

-

Transfer the toluene extract to a separatory funnel and extract the alkaloids into an aqueous phase by shaking with 0.1M sulfuric acid. The alkaloids will form water-soluble sulfate salts.

-

Separate the lower aqueous layer containing the alkaloid salts.

-

Repeat the extraction of the toluene phase with fresh sulfuric acid to ensure complete recovery.

-

Combine the acidic aqueous extracts. The alkaloids can be precipitated by the addition of a base (e.g., sodium hydroxide) to raise the pH.

-

The precipitated alkaloids can be collected by filtration, washed with water, and dried. This mixture can then be subjected to chromatographic separation to isolate individual alkaloids.

In Vitro Assessment of Sodium Channel Blockade

Objective: To compare the sodium channel blocking activity of this compound and hydroquinidine using whole-cell patch-clamp electrophysiology on cells expressing the human cardiac sodium channel, Nav1.5.[9][10][11]

Materials:

-

Cell line stably expressing human Nav1.5 channels (e.g., HEK-293 cells)

-

Patch-clamp rig (amplifier, micromanipulators, perfusion system)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

-

Internal solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)

-

Stock solutions of this compound and hydroquinidine in a suitable solvent (e.g., DMSO)

Procedure:

-

Culture the Nav1.5-expressing cells to an appropriate confluency for patch-clamp experiments.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Record baseline sodium currents by applying a voltage protocol. A typical protocol to elicit sodium currents involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to various test potentials (e.g., from -80 mV to +40 mV in 10 mV increments).

-

Perfuse the cell with the external solution containing a known concentration of this compound.

-

After a steady-state block is achieved (typically within 2-5 minutes), record the sodium currents again using the same voltage protocol.

-

Wash out the drug by perfusing with the control external solution and ensure the current returns to baseline.

-

Repeat steps 5-7 with different concentrations of this compound and for hydroquinidine to generate concentration-response curves.

-

Analyze the data to determine the IC50 (half-maximal inhibitory concentration) for each compound, which represents its potency in blocking the sodium channels. Compare the IC50 values of this compound and hydroquinidine.

Mandatory Visualizations

Caption: Mechanism of action of this compound and Hydroquinidine as Class Ia antiarrhythmics.

Caption: Experimental workflow for the comparative analysis of this compound and Hydroquinidine.

Conclusion

This compound and hydroquinidine serve as a compelling example of pseudoenantiomerism, where subtle changes in stereochemistry lead to distinct, and often opposing, chiral recognition properties. While they share a common mechanism of action as Class Ia antiarrhythmic agents by blocking cardiac sodium channels, their differing three-dimensional structures can influence their potency, pharmacokinetics, and efficacy in other biological systems. For researchers in drug development and asymmetric synthesis, a thorough understanding of their unique properties is crucial for their effective application, whether as therapeutic agents or as powerful tools in the synthesis of chiral molecules. This guide provides a foundational resource for professionals working with these fascinating cinchona alkaloids.

References

- 1. (-)-Dithis compound | C20H26N2O2 | CID 121515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroquinidine | C20H26N2O2 | CID 91503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dihydroquinidine - Wikipedia [en.wikipedia.org]

- 4. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. partone.litfl.com [partone.litfl.com]

- 7. [Class I antiarrhythmic drugs: mechanisms, contraindications, and current indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. fda.gov [fda.gov]

- 10. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Organocatalysis with Hydroquinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the quest for efficient, stereoselective, and environmentally benign catalytic systems is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar alongside metal and biocatalysis. Within this field, cinchona alkaloids, and specifically hydroquinine, have garnered significant attention as privileged scaffolds for the development of highly effective asymmetric catalysts. This technical guide delves into the fundamental principles of organocatalysis employing this compound, with a focus on its application in the synthesis of chiral molecules, a critical aspect of drug discovery and development.

This compound, a dihydro derivative of quinine, serves as a robust chiral backbone for a variety of bifunctional organocatalysts. These catalysts typically feature a basic quinuclidine nitrogen and a hydrogen-bond-donating moiety, often a thiourea or squaramide group, attached to the C9 position. This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile in a highly organized, stereocontrolled manner, leading to products with exceptional levels of enantiopurity.[1][2] This guide will explore the mechanistic underpinnings of this catalytic strategy, present quantitative data from key applications, provide detailed experimental protocols, and visualize the intricate catalytic cycles.

Core Principles of Bifunctional Catalysis with this compound Derivatives

The efficacy of this compound-based organocatalysts lies in their ability to act as bifunctional catalysts, mimicking the active sites of enzymes. The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the nucleophile to increase its reactivity. Concurrently, the thiourea or squaramide moiety functions as a hydrogen-bond donor, activating the electrophile and orienting it for a stereoselective attack by the nucleophile.[3][4][5] This cooperative activation within a chiral environment is the key to achieving high enantioselectivity.

The Catalytic Cycle: A General Overview

The general catalytic cycle for a this compound-thiourea or -squaramide catalyzed reaction can be conceptualized as follows:

Caption: Generalized catalytic cycle of a bifunctional this compound catalyst.

Key Asymmetric Transformations Catalyzed by this compound Derivatives

This compound-based organocatalysts have proven to be highly versatile, effectively catalyzing a broad spectrum of asymmetric reactions. This section highlights some of the most significant transformations, with a focus on the quantitative outcomes.

Asymmetric Aza-Henry (Nitro-Mannich) Reaction

The aza-Henry reaction, the nucleophilic addition of a nitroalkane to an imine, is a powerful tool for the synthesis of chiral β-nitroamines, which are valuable precursors to vicinal diamines and α-amino acids. This compound-thiourea catalysts have demonstrated exceptional performance in this reaction, particularly with challenging substrates like isatin-derived ketimines.[6][7]

| Entry | Substrate (Isatin-derived Ketimine) | Nitroalkane | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |

| 1 | N-Boc, 5-H | Nitroethane | 10 | Toluene | -20 | 99 | 91:9 | 96 | [7] |

| 2 | N-Boc, 5-F | Nitroethane | 10 | Toluene | -20 | 98 | 85:15 | 92 | [7] |

| 3 | N-Boc, 5-Cl | Nitroethane | 10 | Toluene | -20 | 99 | 99:1 | 98 | [7] |

| 4 | N-Boc, 5-Br | Nitroethane | 10 | Toluene | -20 | 98 | 96:4 | 95 | [7] |

| 5 | N-Boc, 6-Cl | Nitroethane | 10 | Toluene | -20 | 98 | 94:6 | 96 | [7] |

| 6 | N-Boc, 5-H | 1-Nitropropane | 10 | Toluene | -20 | 97 | 97:3 | 96 | [7] |

| 7 | N-Boc, 5-H | 1-Nitropentane | 10 | Toluene | -20 | 96 | 97:3 | 90 | [7] |

Asymmetric Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation. This compound-squaramide catalysts have been successfully employed in the asymmetric Michael addition of various nucleophiles to nitroalkenes and other acceptors, yielding products with high diastereo- and enantioselectivity.

| Entry | Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |

| 1 | 2-Oxocyclopentanecarboxylate | trans-β-Nitrostyrene | 1 | THF | rt | 76 | >100:1 | 98 | [8] |

| 2 | Indanone | 4-Arylmethylidene-2,3-dioxopyrrolidine | 5 | CH2Cl2 | rt | 99 | >20:1 | 99 | [9] |

| 3 | α-Azidoindanone | Azadiene | 10 | ACN | rt | 85 | - | 90:10 (er) | [10] |

| 4 | Pyrazolin-5-one | trans-β-Nitrostyrene | 0.25 | Toluene | rt | >99 | - | 94 | [11] |

Experimental Protocols

This section provides detailed experimental methodologies for representative reactions catalyzed by this compound derivatives.

General Procedure for the Asymmetric Aza-Henry Reaction of Isatin-Derived Ketimines[7]

To a solution of the isatin-derived N-Boc ketimine (0.1 mmol) and the this compound-derived thiourea catalyst (10 mol%) in toluene (1.0 mL) were added 3Å molecular sieves (40 mg). The mixture was stirred at room temperature for 10 minutes and then cooled to -20 °C. The nitroalkane (0.5 mmol) was added dropwise, and the reaction mixture was stirred at -20 °C for the time specified in the data table. Upon completion of the reaction (monitored by TLC), the reaction mixture was directly purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product. The enantiomeric excess was determined by HPLC analysis on a chiral stationary phase.

General Procedure for the Asymmetric Michael Addition of β-Ketoesters to Nitroolefins[8]

To a solution of the trans-β-nitrostyrene (0.2 mmol) and the this compound-squaramide catalyst (1-5 mol%) in the specified solvent (1.0 mL) was added the β-ketoester (0.24 mmol). The reaction mixture was stirred at room temperature for the indicated time. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to give the corresponding Michael adduct. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.

Mechanistic Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed catalytic cycles and key interactions for specific reactions.

Catalytic Cycle for the Aza-Henry Reaction

Caption: Proposed catalytic cycle for the this compound-thiourea catalyzed aza-Henry reaction.

Experimental Workflow for a Typical Asymmetric Michael Addition

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Computational studies of cinchona alkaloid-catalyzed asymmetric Michael additions [ccspublishing.org.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Chiral Thiourea Derived from this compound and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Squaramide-catalysed asymmetric Michael addition/cyclization cascade reaction of 4-arylmethylidene-2,3-dioxopyrrolidines with 2-isothiocyanato-1-indanones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

The Pivotal Role of Hydroquinine in Driving Stereoselective Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical development and materials science. Chiral catalysts, the architects of stereoselectivity, are at the heart of this endeavor. Among these, cinchona alkaloids and their derivatives have long been celebrated for their remarkable ability to induce asymmetry in a wide array of chemical transformations. This in-depth technical guide focuses on the applications of hydroquinine, a prominent member of the cinchona alkaloid family, as a catalyst and ligand in key stereoselective reactions. Through a detailed exploration of its role in asymmetric dihydroxylation, aza-Henry reactions, and Michael additions, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's synthetic utility, complete with detailed experimental protocols, comparative data, and mechanistic insights.

Asymmetric Dihydroxylation: A Cornerstone of Stereoselective Olefin Functionalization

The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely adopted method for the conversion of prochiral olefins into chiral vicinal diols with high enantiomeric excess.[1][2][3] this compound-derived ligands are central to the commercially available "AD-mix-α" reagent, which preferentially delivers the diol to the α-face of the olefin.[2]

The catalytic cycle, initiated by the coordination of the chiral ligand to osmium tetroxide, proceeds through a [3+2] cycloaddition mechanism to form a key osmylate ester intermediate. Subsequent hydrolysis releases the chiral diol and the reduced osmium species, which is then reoxidized by a stoichiometric oxidant, typically potassium ferricyanide, to complete the catalytic cycle.[2][3]

Quantitative Data for Asymmetric Dihydroxylation

| Olefin Substrate | Product | Ligand System | Yield (%) | ee (%) | Reference |

| Styrene | (R)-1-Phenyl-1,2-ethanediol | AD-mix-α | 95 | 92 | [4] |

| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | AD-mix-α | 98 | >99 | [4] |

| 1-Decene | (R)-1,2-Decanediol | AD-mix-α | 90 | 94 | [4] |

| α-Methylstyrene | (S)-1-Phenyl-1,2-propanediol | AD-mix-α | 92 | 88 | [4] |

Experimental Protocol: Asymmetric Dihydroxylation of Styrene

Materials:

-

Styrene (1.0 mmol, 104 mg)

-

AD-mix-α (1.4 g)

-

tert-Butanol (5 mL)

-

Water (5 mL)

-

Sodium sulfite (1.5 g)

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A mixture of tert-butanol and water (1:1, 10 mL) is added to a round-bottom flask containing AD-mix-α (1.4 g). The mixture is stirred at room temperature until the phases are transparent and the aqueous layer is orange.

-

The mixture is cooled to 0 °C in an ice bath, and styrene (1.0 mmol, 104 mg) is added.

-

The reaction is stirred vigorously at 0 °C for 24 hours. The color of the reaction mixture will change from orange to a brownish-orange.

-

The reaction is quenched by the addition of sodium sulfite (1.5 g) and stirred for 1 hour.

-

The mixture is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral diol.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Aza-Henry (Nitro-Mannich) Reaction: Crafting Chiral Amines

The aza-Henry reaction, or nitro-Mannich reaction, is a carbon-carbon bond-forming reaction that produces β-nitroamines, valuable precursors to chiral 1,2-diamines and α-amino acids. This compound-derived bifunctional catalysts, particularly thioureas, have emerged as highly effective promoters of this transformation, demonstrating excellent enantioselectivity and diastereoselectivity.[5][6][7]

These catalysts operate through a dual activation mechanism. The tertiary amine of the this compound moiety acts as a Brønsted base, deprotonating the nitroalkane to form a nitronate intermediate. Simultaneously, the thiourea group activates the imine electrophile through hydrogen bonding, facilitating the stereocontrolled addition of the nitronate.[6]

Quantitative Data for Asymmetric Aza-Henry Reaction

| Ketimine Substrate (Isatin-derived) | Nitroalkane | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) | Reference |

| N-Boc, 5-F | Nitroethane | 10 | 98 | 91:9 | 96 | [6] |

| N-Boc, 5-Cl | Nitroethane | 10 | 99 | 85:15 | 92 | [6] |

| N-Boc, 5-Br | Nitroethane | 10 | 96 | 99:1 | 98 | [6] |

| N-Boc, H | 1-Nitropropane | 10 | 95 | 90:10 | 94 | [6] |

Experimental Protocol: Asymmetric Aza-Henry Reaction of an Isatin-Derived Ketimine

Materials:

-

N-Boc-isatin-derived ketimine (0.1 mmol)

-

Nitroethane (0.5 mmol)

-

This compound-derived thiourea catalyst (0.01 mmol, 10 mol%)

-

Chloroform (1.0 mL)

-

3Å Molecular Sieves (20 mg)

-

Silica gel for column chromatography

Procedure:

-

To a dried reaction vial, add the N-Boc-isatin-derived ketimine (0.1 mmol), the this compound-derived thiourea catalyst (0.01 mmol), and 3Å molecular sieves (20 mg).

-

The vial is purged with an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous chloroform (1.0 mL) is added, and the mixture is stirred at room temperature for 10 minutes.

-

The reaction mixture is cooled to the specified temperature (e.g., -20 °C).

-

Nitroethane (0.5 mmol) is added dropwise.

-

The reaction is stirred at this temperature for the specified time (e.g., 24-72 hours), monitoring the progress by TLC.

-

Upon completion, the reaction mixture is directly loaded onto a silica gel column.

-

The product is purified by flash column chromatography (eluent: petroleum ether/ethyl acetate gradient).

-

The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the purified product, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.

Asymmetric Michael Addition: Enantioselective Carbon-Carbon Bond Formation

The Michael addition is a fundamental reaction for the formation of carbon-carbon bonds. The use of this compound and its derivatives as organocatalysts has enabled highly enantioselective conjugate additions of various nucleophiles, such as 1,3-dicarbonyl compounds, to α,β-unsaturated acceptors like nitroalkenes.[8][9]

The catalytic mechanism is believed to involve the formation of a hydrogen-bonded complex between the this compound catalyst and the 1,3-dicarbonyl compound, enhancing its nucleophilicity. The chiral environment provided by the catalyst then directs the approach of the enolate to one face of the nitroalkene, leading to the formation of the product with high stereocontrol.

Quantitative Data for Asymmetric Michael Addition

| 1,3-Dicarbonyl Compound | Nitroalkene | Catalyst | Yield (%) | ee (%) | Reference |

| Acetylacetone | β-Nitrostyrene | This compound-derived squaramide | 95 | 92 | [9] |

| Dibenzoylmethane | β-Nitrostyrene | This compound-derived squaramide | 98 | 96 | [9] |

| Diethyl malonate | (E)-1-Nitro-3-phenylprop-1-ene | This compound derivative | 85 | 90 | [8] |

| 1,3-Indandione | β-Nitrostyrene | This compound-based primary amine | 92 | 88 | [8] |

Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene

Materials:

-

β-Nitrostyrene (0.5 mmol)

-

Acetylacetone (0.55 mmol)

-

This compound-derived catalyst (e.g., squaramide or primary amine, 0.05 mmol, 10 mol%)

-

Toluene (1 mL)

-

Brine solution

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction vial, add the this compound-derived catalyst (0.05 mmol) and β-nitrostyrene (0.5 mmol).

-

The vial is placed under an inert atmosphere.

-

Anhydrous toluene (1 mL) is added, followed by acetylacetone (0.55 mmol).

-

The reaction mixture is stirred vigorously at the specified temperature (e.g., -20 °C to room temperature) for the time indicated by TLC monitoring.

-

Once the reaction is complete, the mixture is diluted with ethyl acetate and washed with brine.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

The enantiomeric excess of the product is determined by chiral HPLC analysis.

This compound and its derivatives have unequivocally demonstrated their value as powerful tools in the field of stereoselective synthesis. Their applications in asymmetric dihydroxylation, aza-Henry reactions, and Michael additions provide efficient and reliable routes to a diverse range of enantioenriched molecules that are of significant interest to the pharmaceutical and chemical industries. The detailed protocols and comparative data presented in this guide are intended to facilitate the adoption and further exploration of these methodologies by the scientific community. As the demand for chiral compounds continues to grow, the versatility and efficacy of this compound-based catalysts ensure their enduring relevance in the ongoing pursuit of synthetic excellence.

References

- 1. upfinder.upf.edu [upfinder.upf.edu]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel Chiral Thiourea Derived from this compound and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Michael Addition catalyzed by Quinine Derivative - Buchler GmbH [buchler-gmbh.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Hydroquinine-Derived Thiourea Catalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel chiral thiourea catalysts derived from hydroquinine. These bifunctional organocatalysts have demonstrated high efficacy in promoting enantioselective and diastereoselective reactions, such as the aza-Henry reaction, which is crucial in the synthesis of complex molecules and pharmaceutical intermediates.

Introduction

Chiral thiourea catalysts derived from cinchona alkaloids, such as this compound, have emerged as powerful tools in asymmetric synthesis. Their mechanism of action involves a dual hydrogen-bonding activation of the electrophile, which, combined with the steric environment provided by the alkaloid scaffold, allows for high stereocontrol. The catalysts described herein are particularly effective for the aza-Henry reaction of isatin-derived ketimines with nitroalkanes, yielding products with high enantiomeric excess (ee) and diastereomeric ratios (dr).[1][2][3][4] The use of a this compound skeleton, as opposed to quinine, has been shown to significantly improve diastereoselectivity in certain reactions.[2]

Catalyst Synthesis Workflow

The general synthesis of this compound-derived thiourea catalysts involves a multi-step process, starting from commercially available this compound. The workflow can be visualized as follows:

Caption: General workflow for the synthesis of this compound-derived thiourea catalysts.

Experimental Protocols

The following protocols are based on the synthesis of a specific series of this compound-derived thiourea catalysts.[1][2]

General Methods

All reagents should be purchased from commercial suppliers and used without further purification unless otherwise noted. Solvents should be purified according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates (HSGF 254) and visualized with UV light. Product purification is typically achieved through flash column chromatography on silica gel (200–300 mesh).[2]

Synthesis of Catalyst 2c

This protocol describes the synthesis of a representative this compound-derived thiourea catalyst.

Procedure:

The crude product is purified by flash chromatography using a solvent system of dichloromethane/methanol (20:1).

Characterization of Catalyst 2c:

-

Appearance: White solid

-

Yield: 48%

-

Melting Point: 161–162 °C

-

Optical Rotation: [α]D25 = -48.5 (c = 0.5, CHCl3)

Application in Aza-Henry Reaction

These catalysts have been successfully employed in the asymmetric aza-Henry reaction between isatin-derived N-Boc ketimines and nitroalkanes.

General Procedure for the Aza-Henry Reaction

To a solution of the isatin-derived ketimine (0.1 mmol) and the this compound-derived thiourea catalyst (10 mol %) in the specified solvent (1 mL), the nitroalkane (5 equivalents) is added at the indicated temperature. In some cases, an additive such as 3 Å molecular sieves (40 mg) is included. The reaction progress is monitored by TLC. Upon completion, the product is purified by flash chromatography.

Optimization of Reaction Conditions

The following table summarizes the optimization of the aza-Henry reaction using catalyst 2c.

| Entry | Solvent | Additive | Temperature (°C) | Yield (%) | dr | ee (%) |

| 1 | Toluene | 3 Å molecular sieves | -20 | 99 | 91:9 | 96 |

| 2 | CHCl3 | None | -20 | - | 60:40 | 32 |

| 3 | Et2O | None | -20 | 90 | - | - |

| 4 | Toluene | None | -20 | - | 90:10 | 92 |

| 5 | Toluene | 3 Å molecular sieves | 0 | - | - | - |

Data extracted from a study by an independent research group.[1]

The optimal conditions were found to be using 10 mol % of catalyst 2c with 5 equivalents of nitroethane in toluene at -20 °C with the addition of 3 Å molecular sieves.[1]

Substrate Scope

Under the optimized conditions, the scope of the reaction was explored with various substituted isatin-derived ketimines and long-chain nitroalkanes.

| Entry | Ketimine Substituent | Nitroalkane | Yield (%) | dr | ee (%) |

| 1 | H | Nitroethane | 99 | 90:10 | 98 |

| 2 | 5-F | Nitroethane | 98 | 91:9 | 97 |

| 3 | 5-Cl | Nitroethane | 99 | 92:8 | 98 |

| 4 | 5-Br | Nitroethane | 99 | 93:7 | 99 |

| 5 | 7-Cl | Nitroethane | 95 | 66:34 | 99 |

| 6 | 7-Br | Nitroethane | 96 | 70:30 | 91 |

| 7 | H | 1-Nitropropane | 96 | 99:1 | 90 |

| 8 | H | 1-Nitrobutane | 97 | 99:1 | 85 |

Data extracted from a study by an independent research group.[1]

The results indicate that the catalysts are effective for a range of substrates, affording high yields, and in many cases, excellent enantioselectivities and diastereoselectivities.[1][2] Notably, substrates with substituents at the 7-position of the isatin ring resulted in lower diastereoselectivity, though enantioselectivity remained high.[2]

Conclusion

The this compound-derived thiourea catalysts represent a valuable class of organocatalysts for asymmetric synthesis. The protocols provided herein offer a foundation for their synthesis and application in reactions such as the aza-Henry reaction. Their operational simplicity, mild reaction conditions, and the high stereoselectivity they afford make them amenable for applications in academic research and the development of pharmaceutical compounds.[1]

References

Application Notes and Protocols: Hydroquinine-Catalyzed Asymmetric aza-Henry Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aza-Henry (or nitro-Mannich) reaction is a powerful carbon-carbon bond-forming reaction that provides access to valuable β-nitroamines, which are versatile precursors for the synthesis of vicinal diamines and α-amino acids. The enantioselective variant of this reaction is of great importance in medicinal chemistry and drug development for the creation of chiral molecules. This document provides a detailed protocol for the asymmetric aza-Henry reaction using a chiral thiourea catalyst derived from hydroquinine. This catalyst has demonstrated high enantioselectivity (78–99% ee) and excellent diastereoselectivity (up to 99:1 dr) in the reaction between isatin-derived ketimines and nitroalkanes.[1][2][3]

Reaction Principle

The reaction involves the nucleophilic addition of a nitroalkane to an imine, catalyzed by a bifunctional this compound-derived thiourea catalyst. The catalyst activates the nitroalkane through its basic quinuclidine moiety and the imine via hydrogen bonding with the thiourea and hydroxyl groups, leading to a highly organized transition state that controls the stereochemical outcome of the reaction.

Experimental Protocols

Materials and Reagents

-

This compound-derived thiourea catalyst

-

Isatin-derived ketimine

-

Nitroalkane

-

Anhydrous solvent (e.g., chloroform, toluene, m-xylene)

-

3 Å molecular sieves (optional, but recommended for optimal results)[1]

-

Deuterated solvent for NMR analysis (e.g., CDCl₃, CD₃OD)

-

Reagents for workup and purification (e.g., saturated aqueous NH₄Cl, anhydrous Na₂SO₄, silica gel for chromatography)

General Experimental Procedure for the aza-Henry Reaction

-

To a dried reaction vial, add the isatin-derived ketimine (0.1 mmol, 1.0 equiv), the this compound-derived thiourea catalyst (0.01 mmol, 10 mol %), and 3 Å molecular sieves (20 mg).

-

Add the anhydrous solvent (1.0 mL) and stir the mixture at the specified temperature (e.g., -20 °C).

-

Add the nitroalkane (0.5 mmol, 5.0 equiv) to the reaction mixture.

-

Stir the reaction mixture at the specified temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitroamine.

Data Presentation

Optimization of Reaction Conditions

The following table summarizes the optimization of reaction conditions for the aza-Henry reaction between N-Boc-isatin-derived ketimine and nitroethane, using a this compound-derived catalyst.

| Entry | Catalyst (mol %) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |

| 1 | 10 | CHCl₃ | None | -20 | 48 | 97 | 85:15 | 32 |

| 2 | 10 | Toluene | None | -20 | 48 | 95 | 88:12 | 85 |

| 3 | 10 | m-Xylene | None | -20 | 48 | 98 | 90:10 | 92 |

| 4 | 10 | m-Xylene | 3 Å MS | -20 | 48 | 99 | 91:9 | 96 |

| 5 | 10 | m-Xylene | 4 Å MS | -20 | 48 | 98 | 90:10 | 95 |

| 6 | 10 | m-Xylene | 5 Å MS | -20 | 48 | 97 | 90:10 | 94 |

| 7 | 10 | m-Xylene | 3 Å MS | 0 | 24 | 90 | 85:15 | 90 |

Data sourced from a study by Wang et al.[1]

Substrate Scope

The this compound-catalyzed aza-Henry reaction is applicable to a range of substituted isatin-derived ketimines and various nitroalkanes.

Table 1: Substrate Scope with Various Ketimines

| Entry | R¹ | R² | Product | Yield (%) | dr | ee (%) |